4-Isopropoxy-phenylamine hydrochloride
Description
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Properties
IUPAC Name |
4-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCQIOBEVPAFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647456 | |
| Record name | 4-[(Propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222637-85-6 | |
| Record name | 4-[(Propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Isopropoxy Phenylamine Hydrochloride
Established Synthetic Routes for 4-Isopropoxy-phenylamine Hydrochloride Synthesis
The construction of the 4-isopropoxy-phenylamine core structure relies on two key transformations: the formation of the aryl ether and the installation of the amine group. These steps can be performed in different orders, leading to multiple viable synthetic pathways.
The creation of the ether bond between the phenyl ring and the isopropyl group is a critical step. This is typically accomplished through nucleophilic substitution reactions where an oxygen nucleophile attacks an electrophilic carbon, or an alkoxide nucleophile attacks an activated aryl electrophile.
A common and direct method for forming aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the O-alkylation of a phenoxide with an alkyl halide via an SN2 mechanism. masterorganicchemistry.comyoutube.com For the synthesis of a precursor to 4-isopropoxyaniline (B1293747), this typically involves the reaction of 4-nitrophenol (B140041) or a protected 4-aminophenol (B1666318) with an isopropylating agent.
The general reaction involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This ion then attacks the isopropyl halide (e.g., 2-bromopropane) to displace the halide and form the ether. utahtech.edufrancis-press.com The use of a primary alkyl halide is preferred as secondary halides can lead to competing elimination reactions. masterorganicchemistry.com The reaction is often carried out in a polar aprotic solvent to facilitate the SN2 pathway.
Table 1: Examples of Williamson Ether Synthesis Conditions
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| 4-Nitrophenol | 2-Bromopropane (B125204) | K₂CO₃ | DMF | 80 °C | 1-Isopropoxy-4-nitrobenzene (B1590395) |
| 4-Acetamidophenol | Isopropyl iodide | NaH | THF | Room Temp. | N-(4-isopropoxyphenyl)acetamide |
| 4-Nitrophenol | Isopropyl tosylate | NaOH | Ethanol (B145695) | Reflux | 1-Isopropoxy-4-nitrobenzene |
An alternative strategy for forming the aryl ether bond is through nucleophilic aromatic substitution (SNAr). fishersci.co.uk This mechanism is viable when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (typically a halide). scranton.edunih.gov
In this approach, a substrate like 4-fluoronitrobenzene or 4-chloronitrobenzene is treated with sodium isopropoxide. The isopropoxide ion acts as the nucleophile, attacking the carbon atom bonded to the leaving group. fishersci.co.uk The presence of the para-nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. nih.gov Subsequent elimination of the halide ion re-establishes aromaticity and yields the desired 1-isopropoxy-4-nitrobenzene intermediate. This SNAr pathway is often highly efficient for electron-deficient aromatic systems. mdpi.comnih.gov
Table 2: Representative SNAr Conditions for Aryl Ether Formation
| Aryl Halide | Nucleophile | Solvent | Temperature | Product |
|---|---|---|---|---|
| 1-Fluoro-4-nitrobenzene | Sodium isopropoxide | DMSO | 100 °C | 1-Isopropoxy-4-nitrobenzene |
| 1-Chloro-4-nitrobenzene | Potassium isopropoxide | NMP | 120 °C | 1-Isopropoxy-4-nitrobenzene |
| 1-Chloro-4-nitrobenzene | Isopropanol (B130326) / KOH | Toluene | Reflux | 1-Isopropoxy-4-nitrobenzene |
Following the successful formation of 1-isopropoxy-4-nitrobenzene via either etherification or SNAr, the final key step is the reduction of the nitro group to the primary amine, yielding 4-isopropoxyaniline.
The conversion of aromatic nitro compounds to anilines is a fundamental transformation in organic synthesis. researchgate.net A variety of reducing agents and conditions can be employed. Catalytic hydrogenation is a widely used method, involving hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. researchgate.net This method is known for its high efficiency and clean reaction profiles.
Alternatively, metal-acid systems are a classic and cost-effective approach. Reagents such as iron (Fe) in acetic acid or hydrochloric acid (Béchamp reduction), tin (Sn) in hydrochloric acid, or zinc (Zn) dust are commonly used to reduce nitroarenes. researchgate.net These reactions proceed via a series of single-electron transfers from the metal to the nitro group.
Table 3: Common Methods for Nitroarene Reduction
| Substrate | Reducing System | Solvent | Conditions | Product |
|---|---|---|---|---|
| 1-Isopropoxy-4-nitrobenzene | H₂, Pd/C (10%) | Ethanol | Room Temp, 50 psi | 4-Isopropoxyaniline |
| 1-Isopropoxy-4-nitrobenzene | Fe, NH₄Cl | Ethanol/Water | Reflux | 4-Isopropoxyaniline |
| 1-Isopropoxy-4-nitrobenzene | SnCl₂·2H₂O | Ethyl Acetate | Reflux | 4-Isopropoxyaniline |
| 1-Isopropoxy-4-nitrobenzene | NaBH₄, NiCl₂·6H₂O | Methanol (B129727) | 0 °C to Room Temp | 4-Isopropoxyaniline |
In complex molecules, the chemoselective reduction of a nitro group in the presence of other reducible functional groups (e.g., ketones, esters, nitriles) is crucial. While the 1-isopropoxy-4-nitrobenzene intermediate lacks such complexities, the development of selective methods is a significant area of research.
Modern catalytic systems offer high selectivity under mild conditions. unisa.it For instance, transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., FeCl₃ or Raney nickel) can selectively reduce nitro groups. researchgate.net Similarly, the use of sodium borohydride (B1222165) (NaBH₄) with certain transition metal catalysts can achieve high chemoselectivity. unisa.it Other systems, such as activated iron with a catalyst in water, have been developed as environmentally benign and selective methods for nitroarene reduction. researchgate.net These advanced methods ensure that the desired transformation occurs without affecting other sensitive parts of a molecule. organic-chemistry.orgnih.gov The reduction can proceed through a direct pathway via nitrosobenzene (B162901) and hydroxylamine (B1172632) intermediates or an indirect condensation pathway. chemrxiv.orgrsc.org
Once 4-isopropoxyaniline is synthesized, it is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a suitable solvent like ethanol or diethyl ether. The salt typically precipitates from the solution and can be isolated by filtration. chemicalbook.com
Alkylation Strategies for Isopropoxy Group Introduction
The introduction of an isopropoxy group onto the 4-position of a phenylamine precursor is a critical step in the synthesis of the target compound. This is typically accomplished by the O-alkylation of 4-aminophenol. wikipedia.org The selectivity of this reaction, favoring O-alkylation over N-alkylation, is a key consideration. umich.edu
Direct alkylation of 4-aminophenol with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base is a common approach. To enhance the selectivity for O-alkylation, the more nucleophilic amino group can be protected prior to the alkylation step. umich.edu A common protection strategy involves reacting the 4-aminophenol with benzaldehyde (B42025) to form a Schiff base (an imine), temporarily masking the amino group. umich.eduresearchgate.net The subsequent alkylation of the hydroxyl group is then carried out, followed by hydrolysis of the imine with hydrochloric acid to regenerate the amine and simultaneously form the desired hydrochloride salt. umich.edu
The choice of base and solvent is crucial in directing the reaction towards the desired O-alkylated product. Bases such as potassium carbonate or sodium hydroxide are frequently employed. The reaction is often performed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).
A representative direct alkylation procedure is detailed in the table below:
| Step | Reagents and Conditions | Purpose |
| 1. Protection | 4-Aminophenol, Benzaldehyde, Methanol, Stirring | Formation of N-benzylidene-4-hydroxyaniline (Schiff base) to protect the amino group. |
| 2. Alkylation | N-benzylidene-4-hydroxyaniline, Isopropyl bromide, Base (e.g., K2CO3), Solvent (e.g., Acetone), Reflux | Introduction of the isopropoxy group onto the hydroxyl moiety. |
| 3. Hydrolysis | Reaction mixture from Step 2, Aqueous HCl | Hydrolysis of the imine to regenerate the amine and formation of the hydrochloride salt. |
The Mitsunobu reaction offers a powerful and versatile method for the O-alkylation of phenols, including 4-aminophenol, under mild conditions. wikipedia.orgmissouri.eduorganic-chemistry.org This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the phenol for nucleophilic attack by an alcohol. wikipedia.orgnih.gov In this specific synthesis, isopropanol acts as the nucleophile.
A key advantage of the Mitsunobu reaction is its high degree of stereoselectivity, proceeding with an inversion of configuration at the alcohol's stereocenter, although this is not relevant for isopropanol. missouri.eduorganic-chemistry.org The reaction generally provides good yields and is tolerant of a wide range of functional groups. nih.gov However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate product purification. tcichemicals.com
The general mechanism involves the formation of a betaine (B1666868) intermediate from the reaction of triphenylphosphine and the azodicarboxylate. wikipedia.org This intermediate then deprotonates the phenol, and the resulting phenoxide attacks the activated alcohol-phosphine complex.
| Reagent | Role in Mitsunobu Reaction |
| 4-Aminophenol (with protected amine) | Substrate containing the hydroxyl group to be alkylated. |
| Isopropanol | Source of the isopropoxy group (nucleophile). |
| Triphenylphosphine (PPh3) | Activates the alcohol. |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent that facilitates the reaction. |
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, advanced techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have been explored.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. ajrconline.orgtandfonline.com The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov For instance, the hydrolysis of an N-acetyl protected precursor, N-[4-(isopropoxy)phenyl]acetamide, to 4-isopropoxy-phenylamine can be efficiently achieved using microwave heating. chemicalbook.com
One documented protocol involves heating a mixture of N-[4-(2-methylpropoxy)-phenyl]acetamide in methanol with concentrated hydrochloric acid under microwave irradiation at 100°C for one hour. chemicalbook.com This rapid deprotection and salt formation highlights the efficiency of microwave-assisted protocols. This method offers a green chemistry approach by reducing energy consumption and often allowing for the use of less solvent. ajrconline.orgnih.gov
Comparison of Conventional vs. Microwave-Assisted Synthesis:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to overnight | Minutes to a few hours nih.gov |
| Energy Consumption | Higher | Lower ajrconline.org |
| Yields | Often lower to comparable | Often higher nih.gov |
| Side Reactions | More prevalent | Often reduced |
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While not a direct method for the synthesis of 4-Isopropoxy-phenylamine from 4-aminophenol, these reactions are highly relevant for the synthesis of related alkoxy-aniline structures and demonstrate advanced synthetic strategies that could be adapted.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction could be conceptually applied to synthesize derivatives of 4-isopropoxy-phenylamine by coupling a suitably functionalized 4-isopropoxy-aniline derivative (e.g., a halo-substituted version) with a boronic acid.
The general catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst. mdpi.com
While direct synthesis of the title compound via this method is less common, the principles are important in the broader context of synthesizing substituted anilines. For example, a palladium complex could catalyze the coupling of an aryl halide with a boronic acid to form a biaryl structure. beilstein-journals.org The efficiency of these reactions is often high, with good tolerance for various functional groups. nih.gov
Key Components of a Suzuki Cross-Coupling Reaction:
| Component | Example | Role |
| Aryl Halide | 4-Bromo-1-isopropoxybenzene | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh3)4 | Facilitates the coupling |
| Base | K2CO3, Na2CO3 | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, Water | Reaction medium |
Palladium-Catalyzed Cross-Coupling Reactions in Related Systems
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.org For the preparation of a primary aniline (B41778) such as 4-isopropoxy-phenylamine, a key challenge is the direct use of ammonia (B1221849) as a reagent, which can be problematic due to its high volatility and tendency to form side products. To circumvent these issues, ammonia equivalents or surrogates are frequently employed. wikipedia.org
A common strategy involves the use of lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) as an ammonia surrogate. organic-chemistry.org In this approach, an aryl halide, such as 4-isopropoxybromobenzene, is coupled with LiN(SiMe3)2 in the presence of a palladium catalyst and a suitable phosphine ligand. The resulting silylated aniline intermediate is then hydrolyzed to yield the desired primary aniline. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. chemeurope.com The choice of catalyst, ligand, and base is crucial for the success of the reaction, particularly when dealing with electron-rich aryl halides like 4-isopropoxybromobenzene. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, have been shown to be highly effective in promoting these transformations. numberanalytics.com
Optimization of Reaction Conditions for Yield and Selectivity
The yield and selectivity of the Buchwald-Hartwig amination for the synthesis of 4-isopropoxy-phenylamine are highly dependent on the careful optimization of several reaction parameters. These include the choice of palladium precursor, the structure of the phosphine ligand, the nature of the base, the solvent, and the reaction temperature.
Catalyst and Ligand Selection: The combination of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, with a bulky, electron-rich phosphine ligand is critical for achieving high catalytic activity. Ligands like XPhos, RuPhos, and BrettPhos have demonstrated excellent performance in the amination of electron-rich aryl bromides and chlorides. acs.org The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating properties promote the initial oxidative addition of the aryl halide to the palladium center.
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or ammonia surrogate, facilitating its coordination to the palladium complex. chemeurope.com Sodium tert-butoxide (NaOtBu) is a commonly used base in these reactions. However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4) may be employed, although this might necessitate higher reaction temperatures or longer reaction times. beilstein-journals.org
Solvent and Temperature: The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently used. chemrxiv.org The reaction temperature is another critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products. A temperature scanning approach can be utilized to identify the optimal temperature that balances reaction rate and selectivity. researchgate.net
The following table illustrates representative reaction conditions for the Buchwald-Hartwig amination of an analogous substrate, 4-bromoanisole, which can serve as a starting point for the optimization of the synthesis of 4-isopropoxy-phenylamine.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 95 |
| 2 | Pd2(dba)3 (1) | RuPhos (2.5) | NaOtBu (1.2) | Dioxane | 80 | 18 | 92 |
| 3 | Pd(OAc)2 (2) | BrettPhos (4) | Cs2CO3 (1.5) | Toluene | 110 | 24 | 88 |
| 4 | Pd2(dba)3 (1.5) | Xantphos (3) | K3PO4 (2.0) | Dioxane | 100 | 20 | 85 |
Mechanistic Investigations of Reactions Involving 4 Isopropoxy Phenylamine Hydrochloride
Fundamental Mechanistic Pathways of Amination and Etherification Reactions
Amination and etherification reactions are fundamental processes in organic synthesis. When involving aromatic substrates, these reactions typically proceed through either nucleophilic or electrophilic substitution mechanisms. The specific pathway is largely determined by the electronic nature of the substituents on the aromatic ring and the nature of the attacking reagent.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions on aryl halides or other substituted benzenes have distinct mechanistic requirements. libretexts.org The generally accepted mechanism for activated aryl halides is a two-step addition-elimination process. libretexts.orgnih.gov
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted as the attacked carbon becomes sp3-hybridized. libretexts.org
Leaving Group Departure: In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org
A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO2), positioned ortho or para to the leaving group. youtube.comyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. youtube.comyoutube.com
In the context of 4-Isopropoxy-phenylamine, both the amine (-NH2) and isopropoxy (-OCH(CH3)2) groups are electron-donating, which deactivates the ring towards nucleophilic attack. However, in its hydrochloride form, the amine is protonated to form an ammonium (B1175870) group (-NH3+). This cationic group is strongly electron-withdrawing and deactivating. If a suitable leaving group were present at an ortho or para position relative to the -NH3+ group, the ring would be activated for a potential SNAr reaction.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The mechanism involves two principal steps:
Electrophilic Attack: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This slow, rate-determining step forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. lkouniv.ac.in
Deprotonation: A base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromaticity of the ring in a fast step. lkouniv.ac.in
Phenylamine (aniline) systems are highly reactive towards electrophilic aromatic substitution. libretexts.org The amino group (-NH2) is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609). wikipedia.orglkouniv.ac.in It donates electron density to the ring through resonance, stabilizing the arenium ion intermediate. This enhanced reactivity and stability are particularly pronounced when the electrophile attacks at the ortho and para positions. wikipedia.orglkouniv.ac.in Consequently, the amino group is a strong ortho, para-director. lkouniv.ac.inlibretexts.org
Influence of Substituent Effects on Reaction Mechanisms
The substituents on a benzene ring profoundly influence the rate and regioselectivity of electrophilic aromatic substitution reactions by modulating the electron density of the ring. wikipedia.org This is achieved through a combination of inductive and resonance effects.
The isopropoxy group (-OCH(CH3)2) is an alkoxy group, which acts as a strong activating group and an ortho, para-director in electrophilic aromatic substitution. Its influence stems from two opposing electronic effects:
Inductive Effect: The oxygen atom is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond (an electron-withdrawing inductive effect).
Resonance Effect: The oxygen atom has lone pairs of electrons that can be delocalized into the π-system of the benzene ring (an electron-donating resonance effect). makingmolecules.com
The amine functionality (-NH2) is one of the most potent activating groups in electrophilic aromatic substitution. libretexts.org Similar to the isopropoxy group, it exerts both inductive and resonance effects. Nitrogen is less electronegative than oxygen, making its electron-donating resonance effect even more powerful than that of an alkoxy group. makingmolecules.com This strong donation of the nitrogen lone pair into the ring makes arylamines highly reactive, often leading to multiple substitutions even under mild conditions. libretexts.orgmakingmolecules.com
However, the reactivity of the amine group is highly pH-dependent. In the case of 4-Isopropoxy-phenylamine hydrochloride, the amine group is protonated to form the ammonium ion (-NH3+). This group lacks a lone pair for resonance donation and, due to the positive charge on the nitrogen, exerts a powerful electron-withdrawing inductive effect. As a result, the -NH3+ group is strongly deactivating and directs incoming electrophiles to the meta position. libretexts.org This reversible transformation allows for the moderation of the amine's powerful activating influence. libretexts.org
Interactive Table: Directing Effects of Substituents in this compound
| Substituent | Form | Type | Effect on Reactivity (SEAr) | Directing Influence |
| Isopropoxy | -OCH(CH3)2 | Electron-Donating (Resonance) | Activating | ortho, para |
| Amine | -NH2 | Electron-Donating (Resonance) | Strongly Activating | ortho, para |
| Ammonium | -NH3+ | Electron-Withdrawing (Inductive) | Strongly Deactivating | meta |
Computational Approaches for Mechanistic Elucidation
Modern computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. mdpi.com Techniques such as Density Functional Theory (DFT) are widely used to model the structures of reactants, transition states, intermediates, and products. mdpi.com
By calculating the potential energy surface of a reaction, computational methods can:
Determine Reaction Pathways: Multiple potential mechanisms can be proposed and evaluated to find the most energetically favorable route. mdpi.com
Calculate Activation Energies: The energy barrier (activation energy) for each step in a reaction can be calculated, allowing for the identification of the rate-determining step. mdpi.com
Analyze Transition State Structures: The geometry of transition states can be optimized to provide insight into the bond-making and bond-breaking processes.
Evaluate Substituent and Solvent Effects: The influence of different functional groups or solvent environments on the reaction mechanism and energetics can be systematically studied. mdpi.com
For molecules like this compound, computational studies could be employed to model the transition states for electrophilic attack at different positions on the ring, thereby quantifying the directing effects of the isopropoxy and ammonium/amine groups. These theoretical calculations can complement experimental findings to provide a comprehensive understanding of the reaction mechanism. mdpi.com
Transition State Characterization and Energy Barrier Calculations
A critical aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy required to reach this state is known as the activation energy or energy barrier. Computational chemistry provides powerful tools to model these transient structures and calculate their energies.
Density Functional Theory (DFT) is a commonly employed method for such calculations. For reactions involving substituted anilines, DFT calculations can be used to model the geometry of the transition state and determine the activation energy. The choice of functional and basis set is crucial for obtaining accurate results. For instance, in the study of intramolecular radical addition to substituted anilines, the PW6B95-D3 functional has been shown to provide accurate free activation barriers. nih.gov
Table 1: Hypothetical Energy Barrier Calculations for a Reaction of 4-Isopropoxy-phenylamine
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| Electrophilic Attack | DFT (B3LYP/6-31G*) | 15.2 |
| Nucleophilic Addition | MP2/cc-pVTZ | 20.5 |
| Rearrangement | CCSD(T)/aug-cc-pVTZ | 12.8 |
This table is illustrative and does not represent experimental data.
The isopropoxy group, being an electron-donating group, influences the electron density of the phenyl ring, which in turn affects the stability of the transition state and the height of the energy barrier. Computational models can precisely quantify these electronic effects.
Reaction Coordinate Analysis
Reaction coordinate analysis involves mapping the energetic profile of a reaction as it progresses from reactants to products through the transition state. This analysis provides a detailed view of the changes in geometry and energy along the reaction pathway. The minimum energy path (MEP) is calculated to connect the reactants, transition state, and products.
By analyzing the reaction coordinate, chemists can identify key bond-forming and bond-breaking events and understand the sequence in which they occur. For example, in the case of aniline (B41778) photodynamics, minimum energy path geometries are calculated to understand dissociation processes. chemrxiv.org This type of analysis for a reaction involving this compound would reveal how the isopropoxy and amine groups participate in and influence the reaction as it proceeds.
Experimental Techniques for Mechanistic Validation
Computational predictions must be supported by experimental evidence to establish a reaction mechanism firmly. Various experimental techniques are employed to validate the proposed mechanisms.
Kinetic Studies for Reaction Order Determination
Kinetic studies are fundamental to understanding reaction mechanisms by determining the rate of a reaction and its dependence on the concentration of reactants. The reaction order with respect to each reactant provides insights into the molecularity of the rate-determining step.
For a reaction involving this compound, one would systematically vary its concentration and the concentration of other reactants while monitoring the reaction rate. The rate can be followed using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
The data obtained from these experiments are then used to derive the rate law for the reaction. For example, if a reaction is found to be first order in this compound and first order in another reactant, it suggests that the rate-determining step involves a collision between one molecule of each of these reactants.
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [4-Isopropoxy-phenylamine HCl] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |
This table is illustrative and does not represent experimental data.
From the hypothetical data in the table, doubling the concentration of this compound doubles the rate, indicating a first-order dependence. Similarly, doubling the concentration of Reactant B also doubles the rate, indicating a first-order dependence on this reactant as well.
Intermediate Detection and Characterization
Many reactions proceed through one or more transient intermediates. The detection and characterization of these intermediates provide direct evidence for a proposed reaction pathway. Various spectroscopic techniques can be employed for this purpose.
For reactions of aromatic amines, intermediates such as carbocations, radicals, or charged complexes can be formed. numberanalytics.com In the case of this compound, depending on the reaction, one might expect the formation of a radical cation or an arenium ion intermediate during electrophilic aromatic substitution.
Techniques for detecting and characterizing intermediates include:
NMR Spectroscopy: Can be used to identify the structure of stable intermediates.
Mass Spectrometry: Can detect the mass-to-charge ratio of transient species.
In situ IR or Raman Spectroscopy: Can monitor changes in vibrational modes corresponding to the formation and consumption of intermediates.
Trapping Experiments: Involve adding a reagent that is known to react specifically with a suspected intermediate, leading to the formation of a stable, characterizable product. For example, the use of radical scavengers like 1,1-diphenylethene can help confirm the presence of radical intermediates. acs.org
By combining computational studies with these experimental validation techniques, a comprehensive and detailed understanding of the reaction mechanism for a compound like this compound can be achieved.
Advanced Spectroscopic and Structural Characterization Studies of 4 Isopropoxy Phenylamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and chemical environment of 4-Isopropoxy-phenylamine hydrochloride can be assembled.
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the isopropoxy group are observed. The protonation of the amine group to form the hydrochloride salt results in the appearance of a broad signal for the -NH₃⁺ protons, which can exchange with deuterated solvents.
The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, often appearing as two distinct doublets. The protons ortho to the ammonium (B1175870) group are shifted downfield compared to those ortho to the isopropoxy group due to the electron-withdrawing nature of the -NH₃⁺ substituent. The isopropoxy group gives rise to a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~7.3-7.5 | Doublet | ~8-9 | 2H, Aromatic (H-2, H-6) |
| ~6.9-7.1 | Doublet | ~8-9 | 2H, Aromatic (H-3, H-5) |
| ~4.5-4.7 | Septet | ~6 | 1H, Isopropoxy (-CH) |
| ~1.3-1.4 | Doublet | ~6 | 6H, Isopropoxy (-CH₃)₂ |
| Broad Signal | Singlet | N/A | 3H, Ammonium (-NH₃⁺) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. Due to the symmetry of the 1,4-disubstituted ring, four signals are expected for the aromatic carbons. The carbon attached to the oxygen (C-4) and the carbon attached to the nitrogen (C-1) are quaternary and typically have different chemical shifts from the protonated aromatic carbons (C-2, C-6 and C-3, C-5). The isopropoxy group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~155-158 | Aromatic C-4 (C-O) |
| ~130-133 | Aromatic C-1 (C-N) |
| ~123-126 | Aromatic C-2, C-6 |
| ~116-119 | Aromatic C-3, C-5 |
| ~70-72 | Isopropoxy (-CH) |
| ~21-23 | Isopropoxy (-CH₃)₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing scalar coupling pathways between nuclei.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the septet of the isopropoxy methine proton and the doublet of the methyl protons, confirming their adjacency. It would also show correlations between the adjacent aromatic protons. science.govsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the aromatic proton doublets to their respective aromatic carbon signals, and the isopropoxy ¹H signals to their corresponding ¹³C signals).
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. thermofisher.com For this compound, electrospray ionization (ESI) is a common method that would show a prominent peak for the protonated molecule [M+H]⁺ of the free base (C₉H₁₃NO), corresponding to an m/z value of approximately 152.1.
Fragmentation analysis (MS/MS) of the parent ion can further validate the structure. Common fragmentation pathways for this molecule would likely involve the isopropoxy group.
Loss of Propene: A characteristic fragmentation for isopropyl ethers is the loss of propene (C₃H₆, 42 Da), resulting in a fragment ion corresponding to 4-aminophenol (B1666318).
Loss of Isopropyl Radical: Cleavage of the C-O bond could lead to the loss of an isopropyl radical (•C₃H₇, 43 Da).
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the amine can also occur. libretexts.org
Table 3: Expected Mass Spectrometry Data for 4-Isopropoxy-phenylamine
| m/z Value | Interpretation |
|---|---|
| 152.1 | [M+H]⁺, Protonated molecular ion of the free base |
| 110.1 | [M+H - C₃H₆]⁺, Loss of propene |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra provide a "fingerprint" of the compound and identify the functional groups present.
In the IR spectrum of this compound, key absorption bands would be observed. The most notable feature for the hydrochloride salt is the broad absorption in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium (-NH₃⁺) salt. Other significant peaks include C-H stretches for the aromatic and aliphatic groups, C=C stretches of the aromatic ring, and the prominent C-O-C stretching of the ether linkage.
Raman spectroscopy, which relies on inelastic scattering of light, would also show characteristic bands. Aromatic ring vibrations are often strong in Raman spectra. researchgate.netresearchgate.net
Table 4: Key IR and Raman Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3100-3000 | Aromatic C-H Stretch |
| ~2980-2850 | Aliphatic C-H Stretch |
| ~2500-3000 (Broad) | N-H Stretch (Ammonium Salt) |
| ~1610, ~1510 | Aromatic C=C Stretch |
| ~1240 | Aryl-O Stretch (Asymmetric) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A single-crystal X-ray diffraction study of this compound would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and the exact coordinates of each atom in the unit cell. mdpi.com Of particular interest would be the hydrogen bonding network involving the ammonium (-NH₃⁺) group and the chloride counter-ion, which dictates the crystal packing and influences the physical properties of the solid. The conformation of the isopropoxy group relative to the plane of the benzene ring would also be precisely determined. As of this writing, a public crystal structure for this specific compound has not been widely reported in major crystallographic databases.
Crystal Packing and Intermolecular Interaction Analysis
Additionally, weaker C-H···O and C-H···π interactions could be present, further stabilizing the crystal lattice. The isopropoxy group could act as a hydrogen bond acceptor, while the aromatic ring could participate in π-π stacking or C-H···π interactions with neighboring molecules. The specific geometry and prevalence of these interactions would define the supramolecular architecture of the crystal. Without experimental data, it is impossible to determine the actual packing motifs and the relative importance of these different intermolecular forces.
Conformational Analysis in Crystalline State
A definitive conformational analysis of this compound in its crystalline state is not possible without experimental data from X-ray crystallography. Such an analysis would focus on the torsion angles that define the orientation of the isopropoxy group relative to the phenyl ring and the conformation of the isopropyl moiety itself.
The key torsion angles would include the C(aryl)-O-C(isopropyl)-H and C(aryl)-C(aryl)-O-C(isopropyl) angles. The values of these angles would reveal whether the isopropoxy group adopts a planar or a non-planar conformation with respect to the aromatic ring. The conformation observed in the crystalline state is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. Theoretical calculations could provide insights into the likely low-energy conformations of the molecule in the gas phase, but the actual conformation in the solid state is dictated by the specific packing forces and can only be determined experimentally.
Lack of Specific Research Data Hinders Detailed Computational Analysis of this compound
A thorough investigation into the computational and theoretical chemistry applications for this compound reveals a significant gap in publicly available research. While the requested analytical methods—such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations—are standard techniques in modern chemical research, specific studies applying these methods to this compound could not be located in a comprehensive search of scientific literature and chemical databases.
The provided outline requests detailed research findings, including data tables, for each of the following areas:
Computational and Theoretical Chemistry Applications for 4 Isopropoxy Phenylamine Hydrochloride
Theoretical Studies on Chemical Reactivity and Stability
Extensive literature searches did not yield specific theoretical studies on the chemical reactivity and stability of 4-Isopropoxy-phenylamine hydrochloride. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating molecular properties, dedicated research applying these techniques to this particular compound is not publicly available at this time. Therefore, the following sections outline the theoretical frameworks that would be applied in such an analysis, though specific data for this compound cannot be provided.
Fukui Function Analysis for Reactive Sites
Fukui function analysis is a conceptual tool derived from DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons.
In practice, condensed Fukui functions are often calculated for each atomic site in a molecule. These functions are categorized as:
f+ (r): for nucleophilic attack (propensity of a site to accept an electron)
f- (r): for electrophilic attack (propensity of a site to donate an electron)
f0 (r): for radical attack
A higher value of the respective Fukui function at an atomic site indicates a greater reactivity for that type of attack. For this compound, such an analysis would pinpoint which atoms in the phenyl ring, the isopropoxy group, and the amine group are most likely to participate in chemical reactions. However, no published studies have performed this analysis on the specified compound.
Chemical Potential and Electrophilicity Index Determination
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where η is the chemical hardness (η = E_LUMO - E_HOMO). A higher electrophilicity index points to a better electron acceptor.
The determination of these values for this compound would require quantum chemical calculations that have not been reported in the available scientific literature.
Data Tables
Role in Medicinal Chemistry and Derivative Research for 4 Isopropoxy Phenylamine Hydrochloride Analogues
Strategic Design and Synthesis of Novel Derivatives
The generation of novel derivatives from the 4-isopropoxy-phenylamine core is a fundamental step in drug discovery, aimed at creating a diverse chemical library for biological screening. This process involves both synthetic derivatization and rational, computer-aided design to produce molecules with improved potency, selectivity, and drug-like properties.
Synthetic strategies for modifying the 4-isopropoxy-phenylamine scaffold focus primarily on the versatile amino group. This functional group can undergo a variety of chemical transformations to introduce diverse substituents, thereby exploring the chemical space around the core structure. Common derivatization reactions include:
Acylation/Amidation: The reaction of the amine with acyl chlorides or carboxylic acids (often using coupling agents) yields amides. This transformation alters the basicity and hydrogen-bonding capability of the nitrogen atom and allows for the introduction of a wide range of R-groups, which can probe interactions with different regions of a target's binding pocket.
Sulfonylation: Reacting the amine with sulfonyl chlorides produces sulfonamides. This modification introduces a strong hydrogen-bond accepting sulfonyl group and can significantly impact the molecule's electronic and solubility properties.
Alkylation/Reductive Amination: The introduction of alkyl groups onto the nitrogen can be achieved through direct alkylation or reductive amination. This strategy modifies the steric bulk and basicity of the amine, which can be crucial for tuning receptor affinity and selectivity.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These functional groups provide distinct hydrogen-bonding patterns (both donors and acceptors) that can establish unique interactions with biological targets.
These synthetic approaches enable the creation of a library of analogues where the properties of the substituent attached to the amine are systematically varied to build a structure-activity relationship. researchgate.netuic.edumdpi.com
Table 1: Common Derivatization Strategies for the 4-Isopropoxy-phenylamine Scaffold This table is interactive. You can sort and filter the data.
| Reaction Type | Reagent Example | Resulting Functional Group | Key Property Change |
|---|---|---|---|
| Acylation | Benzoyl Chloride | Amide | Neutralizes basicity, adds H-bond acceptor/donor |
| Sulfonylation | Tosyl Chloride | Sulfonamide | Adds strong H-bond acceptor, increases acidity |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Increases basicity, modifies sterics |
| Urea Formation | Phenyl Isocyanate | Urea | Adds multiple H-bond donors/acceptors |
Rational drug design utilizes knowledge of the biological target to guide the synthesis of specific, purpose-built analogues. nih.govmdpi.com This approach contrasts with broad, diversity-oriented synthesis by focusing on creating molecules with a higher probability of potent and selective activity. The process often begins with identifying a biological target and obtaining its three-dimensional structure through methods like X-ray crystallography or cryo-electron microscopy.
Once the target structure is known, structure-based drug design (SBDD) techniques are employed. nih.gov Computational tools, such as molecular docking programs, are used to predict how 4-isopropoxy-phenylamine and its potential derivatives might bind to the active site of the target. nih.gov These simulations help identify key interactions and suggest modifications to the lead compound that could enhance binding affinity. For instance, if the binding pocket contains a specific hydrophobic region, the isopropoxy group might be extended or branched to better fill that pocket. If a hydrogen bond donor is present in the target's active site, the amine group of the scaffold might be modified to an amide to create a complementary hydrogen bond acceptor. This iterative cycle of design, synthesis, and biological testing is a cornerstone of modern medicinal chemistry for developing target-oriented analogues. nih.gov
Structure-Activity Relationship (SAR) Studies of 4-Isopropoxy-phenylamine Hydrochloride Analogues
Structure-activity relationship (SAR) studies are essential for deciphering how specific structural features of a molecule contribute to its biological activity. nih.govnih.govnih.gov By systematically modifying the 4-isopropoxy-phenylamine scaffold and evaluating the biological effects of these changes, researchers can develop a predictive model to guide the design of more effective compounds. frontiersin.org
A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target and elicit a response. researchgate.netnih.gov For analogues derived from 4-isopropoxy-phenylamine, a hypothetical pharmacophore can be constructed based on its constituent parts:
Aromatic Ring: Typically acts as a hydrophobic feature that can engage in van der Waals or pi-stacking interactions with nonpolar regions of a binding site.
Isopropoxy Group: This group provides a defined steric volume and acts as a hydrophobic feature. The oxygen atom can also function as a hydrogen bond acceptor.
Amine/Amide Nitrogen: The nitrogen atom and its attached protons (in the case of a primary/secondary amine or amide) can serve as crucial hydrogen bond donors or acceptors. Its protonation state at physiological pH also defines its potential for ionic interactions.
Computational pharmacophore modeling can be used to build and refine these models based on a set of active compounds, helping to identify the optimal spatial arrangement of these features for high-affinity binding. researchgate.netresearchgate.net
Table 2: Potential Pharmacophoric Features of 4-Isopropoxy-phenylamine Analogues This table is interactive. You can sort and filter the data.
| Pharmacophoric Feature | Potential Interaction Type | Role in Binding |
|---|---|---|
| Phenyl Ring | Hydrophobic, Aromatic (π-π stacking) | Anchor molecule in nonpolar pockets |
| Isopropoxy Oxygen | Hydrogen Bond Acceptor | Orientation and specific interactions |
| Isopropyl Moiety | Hydrophobic, Steric Bulk | Filling hydrophobic pockets, selectivity |
| Amine/Amide N-H | Hydrogen Bond Donor | Directional interaction, anchoring |
| Amide C=O | Hydrogen Bond Acceptor | Directional interaction, anchoring |
SAR studies systematically explore the consequences of structural changes on biological activity. For the 4-isopropoxy-phenylamine core, modifications at different positions can have profound effects:
Modification of the Alkoxy Group: Changing the size and shape of the alkoxy group (e.g., from isopropoxy to ethoxy or cyclohexyloxy) can impact how well the molecule fits into a hydrophobic pocket. A larger group might increase van der Waals interactions and potency, but if it becomes too large, it can introduce steric clashes that reduce activity. nih.gov
Substitution on the Phenyl Ring: Adding substituents (e.g., halogens, methyl, or methoxy (B1213986) groups) to the aromatic ring can alter the molecule's electronics (electron-donating or -withdrawing effects) and lipophilicity. These changes can influence binding affinity and pharmacokinetic properties. For example, a fluorine atom can form specific polar interactions and often improves metabolic stability.
Modification of the Amine Group: As the most common point of derivatization, changes here are critical. Converting the amine to a neutral amide or an acidic sulfonamide drastically alters the electronic and hydrogen-bonding characteristics. The nature of the substituent attached to the amide/sulfonamide can be varied to probe for additional binding interactions, potentially extending into new regions of the target's active site. nih.gov
These systematic modifications allow medicinal chemists to build a detailed understanding of the SAR, which is crucial for optimizing a lead compound into a potential drug candidate. mdpi.com
Investigation of Molecular Interaction Mechanisms
To gain a deeper, atomic-level understanding of how analogues of 4-isopropoxy-phenylamine bind to their targets, researchers employ computational and biophysical techniques. bohrium.com These methods complement experimental SAR data by providing a visual and energetic model of the ligand-receptor complex.
Molecular docking is a computational method used to predict the binding pose of a ligand within the active site of a target protein. nih.gov By scoring different orientations, docking can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions. nih.gov This information is invaluable for explaining observed SAR trends. For instance, docking might reveal that a highly active analogue forms a specific hydrogen bond that is absent in a less active derivative. nih.govtaylorfrancis.com
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the flexibility of the complex. nih.gov These simulations can reveal subtle conformational changes and the role of water molecules in mediating interactions, offering a more dynamic and realistic picture of the binding event than static docking poses alone. bohrium.com The combination of these computational approaches allows for a detailed investigation of the molecular mechanisms underlying the biological activity of 4-isopropoxy-phenylamine analogues, guiding further rational design efforts. niscpr.res.inresearchgate.net
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. For analogues of 4-isopropoxy-phenylamine, molecular docking studies are instrumental in elucidating the structure-activity relationships (SAR) that guide the optimization of lead compounds.
While specific molecular docking studies on a broad range of this compound analogues are not extensively detailed in publicly available literature, the general principles can be inferred from studies on structurally related molecules. For instance, in the design of kinase inhibitors, a common application for phenylamine derivatives, the 4-isopropoxy group is expected to occupy a hydrophobic pocket within the ATP-binding site of the kinase. The phenyl ring can participate in π-stacking interactions with aromatic residues like phenylalanine or tyrosine, while the amine group can act as a hydrogen bond donor or acceptor, forming crucial interactions with the hinge region of the kinase.
The hypothetical interactions of a generic 4-isopropoxy-phenylamine analogue with a kinase active site are summarized in the table below.
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
| 4-Isopropoxy Group | Hydrophobic Interactions | Leucine, Valine, Isoleucine |
| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |
| Amine Group | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |
These computational predictions are crucial for prioritizing the synthesis of novel analogues with potentially improved binding affinities and selectivities. The insights gained from such in silico analyses help to rationalize the observed biological activities and guide further chemical modifications.
Biophysical Characterization of Ligand-Target Binding (e.g., conformational changes)
Biophysical techniques provide experimental validation of the interactions predicted by molecular docking and offer a deeper understanding of the binding thermodynamics and kinetics. These methods can also detect conformational changes in the target protein upon ligand binding.
Commonly employed biophysical methods in the characterization of small molecule-protein interactions include:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), which help in understanding the driving forces of the binding.
Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding, including the association (kon) and dissociation (koff) rates, from which the binding affinity can also be derived. This information is valuable for understanding the residence time of a compound on its target.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the ligand-protein complex in solution. It can identify the specific atoms of the ligand and the protein that are involved in the interaction and can also report on conformational changes.
X-ray Crystallography: This technique can provide a static, high-resolution three-dimensional structure of the ligand bound to its target protein, offering a detailed view of the binding mode and the specific interactions that stabilize the complex.
Applications as Chemical Probes in Biochemical Systems Research
A well-characterized, potent, and selective ligand can serve as a valuable chemical probe to investigate the function of its target protein in complex biological systems. Analogues of this compound with such properties have the potential to be developed into chemical probes.
The utility of a chemical probe lies in its ability to specifically modulate the activity of its target, allowing researchers to study the downstream consequences of this modulation in cellular or even whole-organism models. For example, a highly selective kinase inhibitor derived from the 4-isopropoxy-phenylamine scaffold could be used to dissect the role of that specific kinase in a signaling pathway implicated in a disease.
The development of a chemical probe requires rigorous validation of its selectivity and mechanism of action. Ideally, a chemical probe is accompanied by a structurally similar but biologically inactive negative control, which can be used to distinguish on-target from off-target effects. While the potential for 4-isopropoxy-phenylamine analogues to serve as chemical probes exists, specific examples of their application in this context are not widely reported in the scientific literature.
Future Research Directions and Unexplored Avenues
Development of Greener and More Efficient Synthetic Routes
The imperative of green chemistry necessitates the development of more environmentally benign and atom-economical methods for synthesizing aromatic amines. chemistryjournals.netepa.gov Traditional routes often rely on harsh reagents and generate considerable waste. chemistryjournals.netepa.gov Future research should focus on catalytic systems that minimize environmental impact.
Key areas for exploration include:
Catalytic Hydrogenation: Moving beyond classical methods like nitration followed by reduction, research into direct amination or catalytic routes from phenol (B47542) precursors presents a more sustainable alternative. bohrium.comresearchgate.net For instance, processes using recyclable catalysts like Palladium on carbon (Pd/C) under milder, non-aerobic conditions could significantly improve the environmental profile of aniline (B41778) synthesis. bohrium.com
Microwave-Assisted Synthesis: This technique offers substantial reductions in reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net Applying microwave-assisted protocols to the synthesis of 4-isopropoxy-phenylamine and its derivatives could lead to higher yields and purities. chemistryjournals.netresearchgate.net
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, consistency, and scalability. Adapting the synthesis of this compound to a flow process could streamline production and reduce waste.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core tenet of sustainable chemistry. chemistryjournals.net Research into the solubility and reactivity of precursors in these media is essential.
A comparative look at potential synthetic strategies highlights the advantages of modern approaches:
| Synthesis Strategy | Key Advantages | Potential for 4-Isopropoxy-phenylamine Synthesis |
| Traditional (e.g., Nitration/Reduction) | Well-established methodology. | Generates significant hazardous waste (e.g., strong acids, metal reductants). |
| Catalytic Amination of Phenols | High atom economy; avoids nitration. researchgate.net | A direct and greener route from 4-isopropoxyphenol. |
| Microwave-Assisted Reactions | Drastically reduced reaction times; energy efficient. chemistryjournals.net | Can accelerate key steps, such as etherification or amination. researchgate.net |
| Flow Chemistry | Improved safety, scalability, and process control. | Enables continuous and efficient production with minimal manual handling. |
Advanced Computational Modeling for Predictive Design of Analogues
Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting the properties of novel molecules, thereby reducing the time and cost associated with synthesizing and testing new compounds. nih.govnih.govresearchgate.net For 4-isopropoxy-phenylamine hydrochloride, computational modeling can guide the design of analogues with enhanced biological activity or improved material properties.
Future computational efforts should include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can establish a mathematical relationship between the chemical structure of analogues and their biological activity. researchgate.netemanresearch.org This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis.
Molecular Docking: These simulations predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.netemanresearch.org This is crucial for designing derivatives of 4-isopropoxy-phenylamine that could act as potent and selective inhibitors or agonists for therapeutic targets. nih.govnih.gov
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govresearchgate.net Applying these models to virtual analogues can help prioritize compounds with favorable pharmacokinetic profiles, a critical step in early-stage drug development. nih.gov
Exploration of New Chemical Reactivity and Transformations for the Core Scaffold
The 4-isopropoxy-phenylamine scaffold, with its electron-rich aromatic ring and reactive amino group, is ripe for the exploration of novel chemical transformations. A particularly promising area is the functionalization of C-H bonds, which offers a more direct and efficient way to build molecular complexity compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net
Avenues for future investigation consist of:
Directed C-H Activation: Utilizing the inherent directing ability of the amine or a modified amine group to selectively functionalize specific C-H bonds on the aromatic ring. youtube.comyoutube.com This could enable the introduction of new substituents at positions that are difficult to access through classical electrophilic aromatic substitution.
Catalytic C-N and C-C Bond Formation: Developing new catalytic methods to directly couple the aniline nitrogen with various partners or to form new carbon-carbon bonds on the aromatic ring. youtube.com This expands the synthetic utility of the core structure, allowing for the rapid generation of diverse molecular architectures.
Photoredox Catalysis: Using light-activated catalysts to initiate novel radical-based transformations. youtube.com This approach can enable reactions that are not feasible under thermal conditions, opening up new pathways for modifying the 4-isopropoxy-phenylamine structure.
Interdisciplinary Research Opportunities in Chemical Biology and Material Sciences
The structural motifs present in this compound lend themselves to applications beyond traditional synthetic chemistry, creating opportunities for interdisciplinary research.
Chemical Biology: The phenethylamine (B48288) scaffold is a well-known feature in many biologically active molecules. nih.gov Derivatives of 4-isopropoxy-phenylamine could be developed as:
Molecular Probes: By incorporating reporter groups (e.g., fluorescent tags), analogues could be synthesized to study biological processes or visualize specific targets within cells.
Fragments for Drug Discovery: The compound can serve as a starting point in fragment-based drug discovery campaigns, where small molecules are screened and optimized to develop high-affinity ligands for therapeutic targets.
Material Sciences: Aniline and its derivatives are key monomers in the synthesis of conducting polymers like polyaniline (PANI). rsc.orgresearchgate.netscribd.com The isopropoxy substituent could modulate the electronic and physical properties of the resulting polymers. Future work could explore:
Synthesis of Novel Conducting Polymers: Polymerizing 4-isopropoxy-phenylamine or its derivatives could lead to new materials with tailored solubility, processability, and conductivity. rsc.orgacs.orgresearcher.life The substituent may improve solubility in common organic solvents, a known limitation of PANI. scribd.com
Development of Advanced Materials: These new polymers could find applications in electronic devices, chemical sensors, and corrosion inhibitors, leveraging the unique properties imparted by the isopropoxy group. rsc.orgscribd.com The sensitivity of polyaniline films to analytes like ammonia (B1221849) makes them promising for sensor applications. scribd.comresearcher.life
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
